

A Comparative Guide to the Characterization of N-Boc-Protected Cycloalkyl Amino Alcohols

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Compound of Interest

Compound Name: *N-Boc-1-amino-1-cyclopentanemethanol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for **N-Boc-1-amino-1-cyclopentanemethanol** and its common synthetic intermediate, alongside a key alternative, N-Boc-1-amino-1-cyclohexanemethanol. The objective is to offer a clear, data-driven resource for researchers working with these important building blocks in pharmaceutical and chemical synthesis.

Introduction

N-Boc-protected amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the amine functionality, allowing for selective reactions at other sites of the molecule. The cyclic scaffold of these amino alcohols imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. This guide focuses on the characterization of **N-Boc-1-amino-1-cyclopentanemethanol** and its synthetic precursor, offering a comparative analysis with its six-membered ring counterpart to aid in identification, purity assessment, and selection for specific synthetic applications.

Comparative Characterization Data

The following tables summarize the key physical and spectroscopic data for **N-Boc-1-amino-1-cyclopentanemethanol**, its carboxylic acid precursor, and N-Boc-1-amino-1-cyclohexanemethanol.

Table 1: Physical and Chemical Properties

Property	N-Boc-1-amino-1-cyclopentanemethanol	N-Boc-1-aminocyclopentane carboxylic acid	N-Boc-1-amino-1-cyclohexanemethanol
CAS Number	168540-07-6	35264-09-6	187610-67-9
Molecular Formula	C ₁₁ H ₂₁ NO ₃	C ₁₁ H ₁₉ NO ₄	C ₁₂ H ₂₃ NO ₃
Molecular Weight	215.29 g/mol	229.27 g/mol	229.32 g/mol
Melting Point	108-112 °C[1][2]	Not specified	Not specified
Boiling Point (Predicted)	329.5±11.0 °C[2]	Not specified	346.5±11.0 °C
Density (Predicted)	1.07±0.1 g/cm ³ [2]	Not specified	1.1±0.1 g/cm ³

Table 2: Spectroscopic Data

Spectroscopic Data	N-Boc-1-amino-1-cyclopentanemethanol	N-Boc-1-amino-1-cyclohexanemethanol
^1H NMR (CDCl_3 , δ ppm)	~1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$), ~1.6-1.9 (m, 8H, cyclopentyl-H), ~3.6 (s, 2H, CH_2OH), ~4.8 (br s, 1H, NH)	~1.43 (s, 9H, $\text{C}(\text{CH}_3)_3$), ~1.2-1.7 (m, 10H, cyclohexyl-H), 3.41 (bs, 1H), ~3.5 (s, 2H, CH_2OH), 4.40 (bs, 1H, NH)[3]
^{13}C NMR (CDCl_3 , δ ppm)	~24, ~35 (cyclopentyl- CH_2), ~28.5 ($\text{C}(\text{CH}_3)_3$), ~59 (quaternary C), ~68 (CH_2OH), ~79 ($\text{O}-\text{C}(\text{CH}_3)_3$), ~156 ($\text{C}=\text{O}$)	25.10, 25.80, 33.70 (cyclohexyl- CH_2), 28.60 ($\text{C}(\text{CH}_3)_3$), 49.70 ($\text{CH}-\text{NH}$), 79.20 ($\text{O}-\text{C}(\text{CH}_3)_3$), 155.50 ($\text{C}=\text{O}$)[3]
IR (cm^{-1})	~3400 (O-H stretch), ~3350 (N-H stretch), ~2950 (C-H stretch), ~1685 ($\text{C}=\text{O}$ stretch, carbamate), ~1520 (N-H bend)	Not specified

Note: The spectroscopic data for **N-Boc-1-amino-1-cyclopentanemethanol** is predicted based on typical chemical shifts for similar structures. The data for N-Boc-1-amino-1-cyclohexanemethanol is based on reported values for a similar carbamate.

Experimental Protocols

Synthesis of 1-N-Boc-Aminocyclopentanecarboxylic Acid

This procedure outlines the synthesis of the carboxylic acid intermediate from cycloleucine.[1]

Materials:

- Cycloleucine (1-aminocyclopentanecarboxylic acid)
- Triethylamine (Et_3N)
- 1 M Sodium Hydroxide (NaOH) solution
- Acetonitrile (CH_3CN)

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Ethyl acetate (EtOAc)
- 10% Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a 250 mL round-bottom flask, add cycloleucine (1.0 g, 7.74 mmol), triethylamine (5.4 mL, 38.7 mmol), 1 M aqueous NaOH (7.74 mL, 7.74 mmol), and acetonitrile (10 mL).
- Cool the resulting clear solution to 0 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate ((Boc)₂O).
- Allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate will form.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in a 1:1 mixture of ethyl acetate and water (100 mL).
- Separate the organic phase. Acidify the aqueous phase with 10% HCl and extract three times with ethyl acetate.
- Combine all organic phases, wash with water and then with saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol (Reduction of the Carboxylic Acid)

This is a general procedure for the reduction of a Boc-protected amino acid to the corresponding amino alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

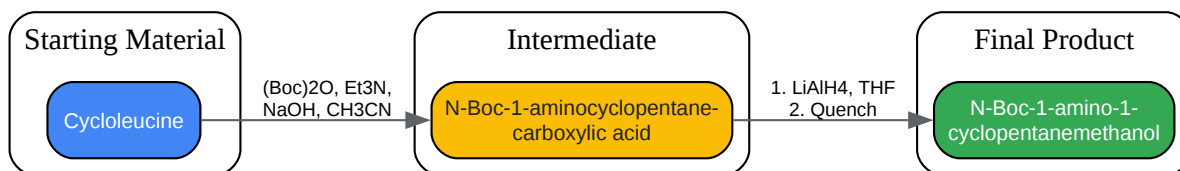
- 1-N-Boc-Aminocyclopentanecarboxylic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$)

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH_4 in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1-N-Boc-aminocyclopentanecarboxylic acid in anhydrous THF to the LiAlH_4 suspension, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of sodium sulfate decahydrate at 0-10 °C.
- Filter the resulting solid and wash with THF.
- Combine the filtrate and washings and concentrate under reduced pressure to obtain **N-Boc-1-amino-1-cyclopentanemethanol**. The product can be further purified by recrystallization or column chromatography.

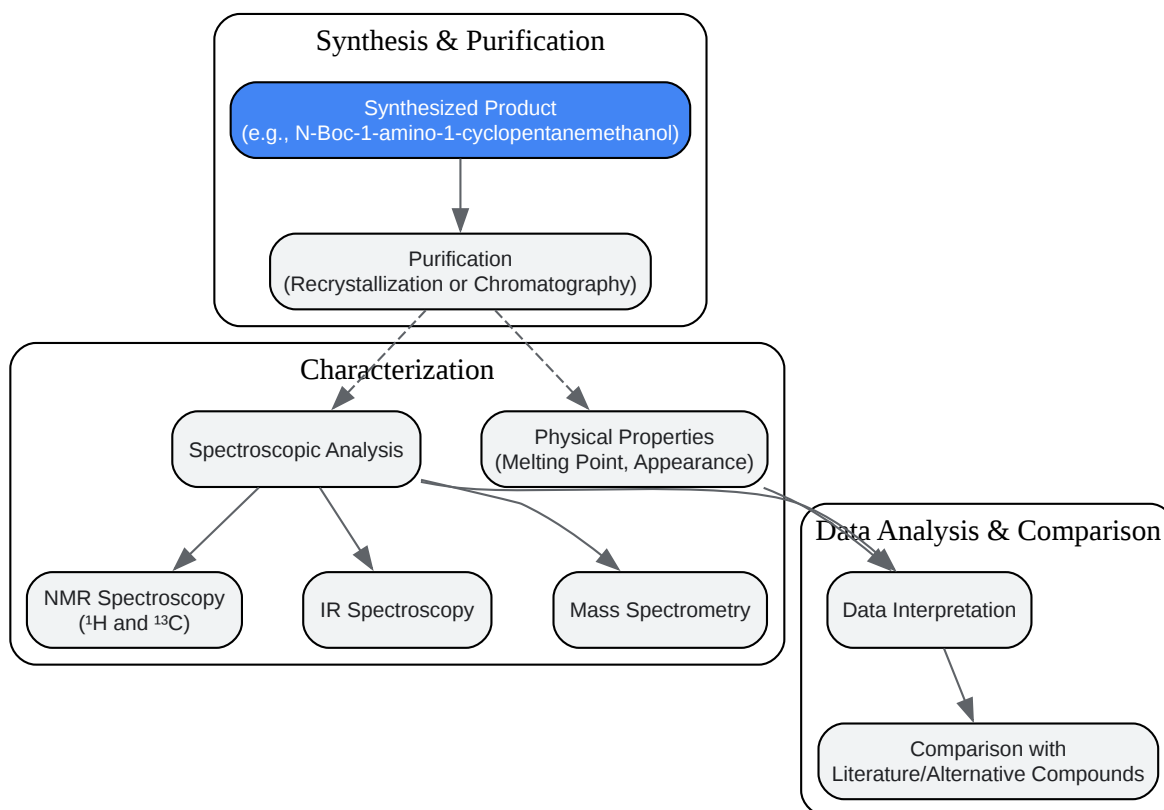
Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated.



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Caption: Synthetic pathway for **N-Boc-1-amino-1-cyclopentanemethanol**.



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Caption: Experimental workflow for the characterization of synthesized compounds.

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